molecular formula C18H25BO3 B6230600 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246855-72-9

2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6230600
CAS RN: 2246855-72-9
M. Wt: 300.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as “2-BCM-TMD”) is a new synthetic compound that has recently been developed for use in scientific research and laboratory experiments. It is a boron-containing compound that is a derivative of cyclobutylidene, and is composed of a benzyloxy group and four methyl groups. This compound has been shown to have a wide range of potential applications in scientific research, and has the potential to be used in a variety of laboratory experiments.

Scientific Research Applications

2-BCM-TMD has been used in a variety of scientific research applications. It has been used to study the structure and properties of boron-containing compounds, as well as to investigate the potential of boron-containing compounds as drug delivery agents. It has also been used to study the reactivity of boron-containing compounds in the presence of other compounds, as well as to investigate the potential of boron-containing compounds as catalysts.

Mechanism of Action

The mechanism of action of 2-BCM-TMD is not yet fully understood. However, it is believed that the boron-containing compound interacts with other molecules, such as proteins, in order to induce a reaction. This interaction is believed to be mediated by hydrogen bonding and electrostatic interactions, which allow the boron-containing compound to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BCM-TMD are not yet fully understood. However, studies have shown that the compound has the potential to interact with proteins, which could lead to a variety of biochemical and physiological effects. In particular, the compound has been shown to have the potential to interact with enzymes, which could lead to changes in enzyme activity. In addition, the compound has been shown to have the potential to interact with receptors, which could lead to changes in receptor activity.

Advantages and Limitations for Lab Experiments

2-BCM-TMD has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is therefore readily available for use in experiments. In addition, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is also relatively expensive, which can limit its use in some experiments. In addition, the compound is relatively new, which means that its effects and mechanisms of action are not yet fully understood.

Future Directions

The potential applications and future directions for 2-BCM-TMD are numerous. One potential application is the use of the compound as a drug delivery agent, as the boron-containing compound has the potential to interact with proteins and other molecules in order to induce a reaction. In addition, the compound could be used to study the reactivity of boron-containing compounds in the presence of other compounds, as well as to investigate the potential of boron-containing compounds as catalysts. Finally, the compound could be used to study the structure and properties of boron-containing compounds, as well as to investigate the potential of boron-containing compounds as drug delivery agents.

Synthesis Methods

2-BCM-TMD can be synthesized through a three-step reaction. The first step involves the reaction of cyclobutylidene with benzyl bromide and sodium hydroxide in a 1:2:2 molar ratio. This reaction yields a brominated cyclobutylidene compound. The second step involves the reaction of the brominated cyclobutylidene compound with methyl iodide and sodium hydroxide in a 1:2:2 molar ratio. This reaction yields a methylated cyclobutylidene compound. The third and final step involves the reaction of the methylated cyclobutylidene compound with dioxaborolane in a 1:1 molar ratio. This reaction yields 2-BCM-TMD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-(benzyloxy)cyclobutanone with triethylborane followed by oxidation with hydrogen peroxide to form the intermediate 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "3-(benzyloxy)cyclobutanone", "triethylborane", "hydrogen peroxide" ], "Reaction": [ "Step 1: Add 3-(benzyloxy)cyclobutanone to a solution of triethylborane in THF at room temperature and stir for 24 hours.", "Step 2: Add hydrogen peroxide to the reaction mixture and stir for an additional 24 hours.", "Step 3: Purify the product by column chromatography to obtain the final compound '2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] }

CAS RN

2246855-72-9

Molecular Formula

C18H25BO3

Molecular Weight

300.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.